molecular formula C22H28ClFN2O2 B12353292 N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride CAS No. 2306823-76-5

N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Cat. No.: B12353292
CAS No.: 2306823-76-5
M. Wt: 406.9 g/mol
InChI Key: AIROXIOBKAFMJK-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Classical Opioids

Feature Morphine Fentanyl N-(4-Fluorophenyl)-2-Methoxy...
Core Structure Phenanthrene Piperidine Piperidine
N-Substituent Methyl Phenethyl Phenethyl + 4-fluorophenyl
Acyl Group - Propionamide Methoxyacetamide
Aromatic Modifications Phenolic -OH Aniline phenyl 4-fluorophenyl

Key distinctions :

  • Piperidine vs. Phenanthrene : Unlike morphine’s rigid pentacyclic system, the piperidine core allows greater conformational adaptability, enhancing receptor binding kinetics.
  • Methoxyacetamide vs. Propionamide : The methoxy group introduces electron-donating effects, potentially altering the amide’s hydrogen-bonding capacity compared to fentanyl’s simpler propionamide.
  • 4-Fluorophenyl Substitution : Fluorine’s electronegativity increases the compound’s lipid solubility, analogous to para-fluorofentanyl’s enhanced blood-brain barrier penetration.

Receptor interactions :

  • The phenethyl group occupies a hydrophobic cavity in the μ-opioid receptor’s transmembrane domain, similar to fentanyl.
  • The methoxy oxygen may form a hydrogen bond with His297 in the receptor’s sixth transmembrane helix, a interaction absent in non-methoxy analogs.

Properties

CAS No.

2306823-76-5

Molecular Formula

C22H28ClFN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H

InChI Key

AIROXIOBKAFMJK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Route 1: Stepwise Acylation and Amide Coupling

Step 1: Synthesis of 2-Methoxy-N-(4-Fluorophenyl)acetamide

  • Reagents : 4-Fluoroaniline, methoxyacetyl chloride, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 24 hours.
  • Mechanism : Nucleophilic acyl substitution where 4-fluoroaniline reacts with methoxyacetyl chloride to form the acetamide intermediate.

Step 2: Coupling with 1-Phenethylpiperidin-4-amine

  • Reagents : 1-Phenethylpiperidin-4-amine, EDC/HOBt (carbodiimide coupling agents).
  • Conditions : Acetonitrile, RT, 24 hours.
  • Mechanism : Activation of the carboxylic acid group (if present) via EDC/HOBt followed by amide bond formation.

Step 3: Salt Formation

  • Reagents : Hydrochloric acid (HCl).
  • Conditions : Ethyl acetate, RT.
  • Mechanism : Protonation of the amine group to yield the monohydrochloride salt.

Route 2: Direct Acylation with Methoxyacetyl Chloride

Step 1: Acylation of 1-Phenethylpiperidin-4-amine

  • Reagents : Methoxyacetyl chloride, TEA.
  • Conditions : DCM, 0°C to RT, 2 hours.
  • Mechanism : Direct acylation of the piperidinyl amine to form N-(1-phenethylpiperidin-4-yl)-2-methoxyacetamide.

Step 2: N-Arylation with 4-Fluoroaniline

  • Reagents : 4-Fluoroaniline, catalytic Cu(I) (e.g., copper iodide).
  • Conditions : Toluene, 110°C, 12 hours (Ullmann-type coupling).

Route 3: One-Pot Synthesis via Multicomponent Reactions

Reagents : 4-Fluoroaniline, methoxyacetyl chloride, 1-phenethylpiperidin-4-amine, TEA.
Conditions : DCM, RT, 24 hours.
Mechanism : Concurrent acylation and coupling in a single pot, though yields may be lower due to competing side reactions.

Critical Reagents and Conditions

Component Reagents Conditions Yield References
2-Methoxy-N-(4-fluorophenyl)acetamide 4-Fluoroaniline + methoxyacetyl chloride DCM, 0°C → RT, 24h 65–78%
N-(1-Phenethylpiperidin-4-yl)acetamide Methoxyacetyl chloride + piperidinyl amine DCM, 0°C → RT, 2h 70–85%
Final Amide Coupling EDC/HOBt + 1-phenethylpiperidin-4-amine Acetonitrile, RT, 24h 60–75%
Hydrochloride Salt Formation HCl (gaseous or 1M HCl) Ethyl acetate, RT Quantitative

Key Challenges and Mitigation Strategies

Regioselectivity in Acylation

  • Challenge : Competing acylation at the piperidinyl amine vs. the aniline nitrogen.
  • Solution : Use excess 4-fluoroaniline and low temperatures to favor aniline acylation first.

Stability of Intermediates

  • Challenge : Methoxyacetyl chloride is moisture-sensitive.
  • Solution : Store under inert atmosphere; use fresh reagents.

Purification

  • Method : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethyl acetate/hexane).
  • Purity : ≥95% confirmed via HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmacological properties.

Biology

In biological research, the compound may be studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl and methoxy groups may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues by Fluorophenyl Substitution

Compound Name Fluorine Position Core Structure Acyl Group Salt Form DEA Schedule
Target Compound 4-fluorophenyl 1-phenethylpiperidin-4-yl 2-methoxyacetamide Monohydrochloride I
Ocfentanil 2-fluorophenyl 1-phenethylpiperidin-4-yl 2-methoxyacetamide Hydrochloride I
Para-Fluorofentanyl 4-fluorophenyl 1-phenethylpiperidin-4-yl Propionamide Free base/HCl I
4-Fluoroisobutyryl Fentanyl 4-fluorophenyl 1-phenethylpiperidin-4-yl Isobutyramide Monohydrochloride I
Para-Fluorobutyryl Fentanyl 4-fluorophenyl 1-phenethylpiperidin-4-yl Butyramide Monohydrochloride I

Key Observations :

  • Fluorine Position : The target compound’s para -fluoro substitution may enhance μ-opioid receptor binding compared to ortho -substituted analogs like ocfentanil, as para-substitutions often improve lipophilicity and receptor affinity .
  • Acyl Group : The 2-methoxyacetamide group differentiates it from other analogs (e.g., propionamide in para-fluorofentanyl). Methoxy groups can alter metabolic stability and potency .

Pharmacological and Analytical Considerations

Receptor Binding :
While specific binding data for the target compound is unavailable, structural analogs suggest:

  • μ-Opioid Receptor Agonism: All 4-anilidopiperidine derivatives act as potent agonists, with para-fluoro substitutions often correlating with higher potency than non-fluorinated analogs .

Analytical Challenges :

  • Isomer Differentiation : Misidentification risks exist between para-, ortho-, and meta-fluoro isomers. For example, a sample labeled "4-F-BF" was found to contain N-benzyl analogs instead of the intended para-fluoro compound .
  • Separation Techniques : Advanced chromatographic methods (e.g., LC-MS/MS) are required to distinguish positional isomers due to nearly identical molecular weights .

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